molecular formula C20H18N2O2 B5734527 4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)benzonitrile

4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)benzonitrile

Cat. No.: B5734527
M. Wt: 318.4 g/mol
InChI Key: UOOGFWNMYPUGFA-UHFFFAOYSA-N
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Description

4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)benzonitrile is a complex organic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)benzonitrile typically involves a multi-step process. One common method includes the condensation of dimedone with aromatic aldehydes in the presence of a catalyst, followed by cyclization and nitrile formation. The reaction conditions often involve the use of solvents like ethanol and catalysts such as iodine or silica-based sulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and solvents are chosen based on their reusability and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions include quinone derivatives, amines, and substituted aromatic compounds.

Scientific Research Applications

4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)benzonitrile involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,8-Dioxo-octahydroxanthene: Similar in structure but lacks the nitrile group.

    2,5-Dioxo-octahydroquinoline: Contains a quinoline ring instead of an acridine ring.

Uniqueness

4-(1,8-Dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitrile group and acridine core make it a versatile compound for various applications .

Properties

IUPAC Name

4-(1,8-dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c21-11-12-7-9-13(10-8-12)18-19-14(3-1-5-16(19)23)22-15-4-2-6-17(24)20(15)18/h7-10,18,22H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOGFWNMYPUGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)C#N)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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